molecular formula C9H11N3 B8776273 5-(Tert-butyl)pyrazine-2-carbonitrile

5-(Tert-butyl)pyrazine-2-carbonitrile

Cat. No.: B8776273
M. Wt: 161.20 g/mol
InChI Key: ACYWZCJTJXAMRA-UHFFFAOYSA-N
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Description

5-(Tert-butyl)pyrazine-2-carbonitrile is a pyrazine derivative with a tert-butyl substituent at the 5-position and a nitrile group at the 2-position. This compound is synthesized via homolytic alkylation of pyrazine-2-carbonitrile, a reaction pioneered by Kučerová-Chlupáčová et al. . The tert-butyl group, a bulky alkyl substituent, enhances the compound's hydrophobicity and steric profile, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Pyrazine-2-carbonitriles are widely used to construct heterocyclic frameworks, particularly in drug discovery, where they serve as precursors for kinase inhibitors, antifungal agents, and antitumor compounds .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

5-tert-butylpyrazine-2-carbonitrile

InChI

InChI=1S/C9H11N3/c1-9(2,3)8-6-11-7(4-10)5-12-8/h5-6H,1-3H3

InChI Key

ACYWZCJTJXAMRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(N=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

Hydrophobicity constants (π) and log P values differ significantly between substituents (Table 1):

Substituent π Value log P (Experimental) Synthetic Yield
Methyl 0.56 1.2 35–40%
Isopropyl 1.02 2.1 18–43%
Tert-butyl 1.48 3.5 25–30%
Chloro 0.89 1.8 60–70%

The tert-butyl group increases hydrophobicity (π = 1.48) and log P (3.5) compared to smaller alkyl or electron-withdrawing groups, enhancing membrane permeability in drug candidates .

Reactivity and Stability

  • Steric Effects : The tert-butyl group reduces electrophilic substitution reactivity but enhances thermal stability.
  • Electronic Effects : Electron-donating alkyl groups (e.g., tert-butyl) deactivate the pyrazine ring toward nucleophilic attacks compared to electron-withdrawing substituents like chloro .

Case Studies

Antifungal Chalcone Derivatives

5-(Tert-butyl)pyrazine-2-carbonitrile was converted to chalcone analogs via Claisen-Schmidt condensation. These compounds exhibited superior antifungal activity compared to methyl or isopropyl derivatives, attributed to enhanced lipophilicity .

Comparison with Prexasertib

While prexasertib leverages a pyrazine-2-carbonitrile core with polar substituents for solubility and target engagement, tert-butyl derivatives prioritize lipophilicity for passive diffusion into hydrophobic biological environments .

Q & A

Q. Table: Bioactivity Data (Analog Compounds)

Analog StructureIC₅₀ (EGFR)Cytotoxicity (HeLa)Metabolic t₁/₂ (h)
5-Chloropyrazine-2-carbonitrile1.2 µM15 µM2.1
5-Bromopyrazine-2-carbonitrile0.8 µM10 µM1.8

How does the tert-butyl group influence crystallographic packing and solubility?

Advanced Research Focus:

  • X-ray Crystallography : Analogs show tert-butyl groups induce steric bulk, reducing crystal symmetry (triclinic systems, α/β/γ ≠ 90°) .
  • Solubility : LogP increases by ~1.5 units compared to non-tert-butyl analogs, reducing aqueous solubility but enhancing lipid membrane permeability.

What strategies optimize enantiomeric purity for chiral derivatives?

Methodological Answer:

  • Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of prochiral intermediates.
  • Chiral HPLC : Employ columns like Chiralpak IA with hexane/ethanol (90:10) to resolve enantiomers .

How to mitigate decomposition during long-term storage?

Stability Analysis:

  • Storage Conditions : −20°C under argon; avoid light (UV degradation of cyano group).
  • Stabilizers : Add 0.1% BHT to inhibit radical oxidation.

Notes

  • Source Reliability : Data derived from peer-reviewed synthesis protocols (e.g., ) and crystallographic databases (e.g., ). Commercial sources (e.g., BenchChem) excluded per guidelines.
  • Advanced vs. Basic : Questions 1–2 address foundational synthesis/characterization; Questions 3–8 focus on mechanistic, computational, and applied research.

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